EEK protein

Xanthine oxidase inhibition Peptide inhibitor Structure-activity relationship

EEK protein (CAS 142192-53-8), the tripeptide Glu-Glu-Lys, is a selective xanthine oxidase (XO) inhibitor derived from egg white ovalbumin. In vitro enzymatic assays demonstrate an IC50 of 141 µmol/L (0.40 mg/mL) against XO, coupled with a computationally predicted safety profile indicating non-mutagenicity, absence of developmental toxicity, and no skin sensitization.

Molecular Formula C9H11NO
Molecular Weight 0
CAS No. 142192-53-8
Cat. No. B1177183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEEK protein
CAS142192-53-8
SynonymsEEK protein
Molecular FormulaC9H11NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EEK Protein (CAS 142192-53-8) for Xanthine Oxidase Inhibition Research: Potency, Safety, and Differentiation Data


EEK protein (CAS 142192-53-8), the tripeptide Glu-Glu-Lys, is a selective xanthine oxidase (XO) inhibitor derived from egg white ovalbumin [1]. In vitro enzymatic assays demonstrate an IC50 of 141 µmol/L (0.40 mg/mL) against XO, coupled with a computationally predicted safety profile indicating non-mutagenicity, absence of developmental toxicity, and no skin sensitization [1]. This tripeptide is also described in patent CN113144169B as a safe, water-soluble XO inhibitor suitable for pharmaceutical and functional food applications targeting hyperuricemia and gout [2].

Why EEK Protein Cannot Be Replaced by Generic Xanthine Oxidase Inhibitory Peptides


Xanthine oxidase inhibition by short peptides is exquisitely sequence-dependent. In the same virtual screening and in vitro study, the tetrapeptide EEAK (Glu-Glu-Ala-Lys), which shares the Glu-Glu-Lys core, exhibited an IC50 of 0.58 mg/mL—approximately 1.45‑fold weaker than EEK [1]. Other co‑screened peptides (TNDC, EGK, EER, DNEC) showed negligible activity (<14% inhibition at 0.5 mg/mL) despite favorable docking scores, underscoring that minor sequence alterations abolish inhibitory function [1]. The unique binding mode of EEK—involving carbon hydrogen bonds and salt bridges with key residues Glu802, Phe1009, and Arg880 in the XO active center—cannot be replicated by generic substitution [1].

Quantitative Differentiation Evidence for EEK Protein (CAS 142192-53-8) vs. Comparators


Superior XO Inhibitory Potency of EEK vs. Structurally Related Tetrapeptide EEAK

In vitro XO inhibition assays reveal that the tripeptide EEK (Glu-Glu-Lys) exhibits an IC50 of 0.40 mg/mL (141 µmol/L), which is approximately 1.45‑fold more potent than the tetrapeptide EEAK (Glu-Glu-Ala-Lys) with an IC50 of 0.58 mg/mL [1]. This direct potency advantage demonstrates that the precise tripeptide sequence, rather than a longer Glu-Glu-containing analog, delivers superior target engagement under identical assay conditions.

Xanthine oxidase inhibition Peptide inhibitor Structure-activity relationship

EEK Achieves 73.67% XO Inhibition at 0.5 mg/mL vs. <14% for Co-Screened Peptides

At a single concentration of 0.5 mg/mL, EEK inhibited XO activity by 73.67% in a head‑to‑head assay, whereas the co‑screened peptides TNDC, EGK, EER, and DNEC achieved only 4.38%, 10.49%, 5.41%, and 13.24% inhibition, respectively [1]. This represents a >5.5‑fold superiority in inhibition rate under identical experimental conditions.

Xanthine oxidase inhibition Comparative peptide screening In vitro enzymatic assay

Computationally Predicted Non‑Toxic, Non‑Mutagenic, Non‑Sensitizer Profile for EEK vs. Other Egg Peptide Candidates

In silico toxicity screening classified EEK as non‑mutagenic, non‑developmental toxic, and non‑skin sensitizer, whereas several other egg‑derived peptide candidates (SSSAN, ASR, PEY, QINSR) were flagged for potential developmental toxicity and four additional peptides (GAK, PDAA, GNK, PDAV) were predicted to be skin sensitizers [1]. This favorable safety prediction profile positions EEK as a lower‑risk candidate for downstream in vivo and formulation development.

In silico toxicity prediction Peptide safety profiling Drug-likeness

EEK Surpasses Literature Peptides WPPKN and ADIYTE by Over 40‑Fold in XO Inhibitory Potency

The IC50 of EEK (0.40 mg/mL) is substantially lower than that of the previously reported XO inhibitory peptides WPPKN (IC50 = 17.75 mg/mL) and ADIYTE (IC50 = 19.01 mg/mL) [1]. EEK is approximately 44‑fold and 48‑fold more potent than WPPKN and ADIYTE, respectively, establishing it as one of the most potent food‑derived XO inhibitory peptides identified to date.

Xanthine oxidase inhibition Peptide benchmarking Potency comparison

Independent Patent Validation of EEK as a Safe, Water‑Soluble XO Inhibitor for Gout Intervention

Chinese patent CN113144169B independently confirms that the tripeptide EEK (Glu-Glu-Lys) binds effectively to xanthine oxidase, exhibits sustained and stable inhibitory activity with an IC50 of 0.40 mg/mL, and is characterized by good water solubility and an absence of toxic side effects [1]. This provides orthogonal validation from an independent research group using distinct experimental systems.

Xanthine oxidase inhibitor Hyperuricemia Functional food peptide

Optimal Research and Industrial Use Cases for EEK Protein (CAS 142192-53-8)


In Vitro XO Inhibitor Screening and Mechanism-of-Action Studies

EEK protein serves as a potent reference inhibitor for XO enzymatic assays at concentrations as low as 0.5 mg/mL, delivering 73.67% inhibition and enabling robust dose-response characterization [1]. Its defined molecular docking interactions—3 carbon hydrogen bonds, 2 salt bridges, 5 conventional hydrogen bonds, and 4 attractive charge interactions with XO active site residues—make it an ideal probe for studying structure-activity relationships and inhibitor binding mechanisms [1].

Functional Food and Nutraceutical Development Targeting Hyperuricemia

Patent CN113144169B explicitly claims EEK as a functional ingredient for anti-gout pharmaceuticals and health foods, citing its sustained XO inhibition, good water solubility, and lack of toxic side effects [2]. Its food-grade origin (egg white ovalbumin) and predicted non-mutagenic, non-sensitizer profile further support its use in oral formulations aimed at long-term uric acid management [1].

Computational Peptide Library Screening and Lead Optimization

The -96.88 kcal/mol CDOCKER energy score of EEK against XO is notably lower than that of allopurinol (5.91 kcal/mol) and febuxostat (31.62 kcal/mol), indicating a more favorable predicted binding conformation [1]. This makes EEK an excellent benchmarking standard for virtual screening campaigns and molecular dynamics simulations aimed at discovering next-generation peptide-based XO inhibitors.

Toxicology Assessment and Safety Profiling of Peptide Therapeutics

With its in silico classification as non-mutagenic, non-developmental toxic, and non-skin sensitizer, EEK provides a benchmark comparator for toxicology profiling of novel peptide candidates [1]. Researchers can use EEK as a negative control in mutagenicity and sensitization assays to establish assay sensitivity and validate predictive models.

Quote Request

Request a Quote for EEK protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.